3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H21N3O4S2 and its molecular weight is 503.59. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Eco-friendly Synthesis and Biological Activity
Derivatives of pyridopyrimidinones, which share a structural resemblance, have been synthesized and evaluated for their biological activity and as corrosion inhibitors for carbon steel in acidic mediums. These derivatives show promise due to their eco-friendly synthesis routes and potential in inhibiting corrosion, indicating a diverse range of applications from material science to biochemical studies (Abdallah, Shalabi, & Bayoumy, 2018).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar structures have shown significant anti-inflammatory and analgesic activities. These findings suggest that derivatives of the specified compound might also hold potential in pharmaceutical development for the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
ROCK Inhibitors
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of ROCK inhibitors, indicating the potential of such compounds in drug discovery targeting ROCKs for the treatment of diseases associated with the ROCK signaling pathway, such as cardiovascular diseases and cancer (Miao et al., 2020).
Kinase Inhibition
N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been explored for their inhibitory potency against various protein kinases, suggesting a route for the development of pharmacological inhibitors of specific kinases, which are critical in cell signaling and cancer therapy (Loidreau et al., 2013).
Antibacterial and Antifungal Activity
The synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been carried out, with some compounds showing higher antifungal activity than fluconazole against Candida fungus species and better antibacterial activity against both Gram-positive and Gram-negative bacteria. This points to potential applications in developing new antimicrobial agents (Kahveci et al., 2020).
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S2/c1-32-18-9-5-16(6-10-18)14-29-25(31)23-22(20-4-3-13-27-24(20)35-23)28-26(29)34-15-21(30)17-7-11-19(33-2)12-8-17/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYNSLXHBFVERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
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